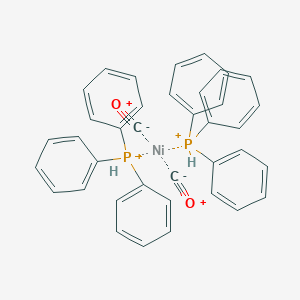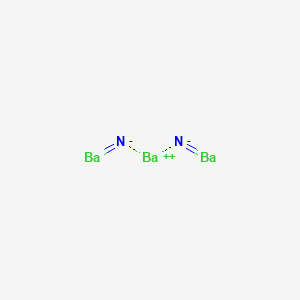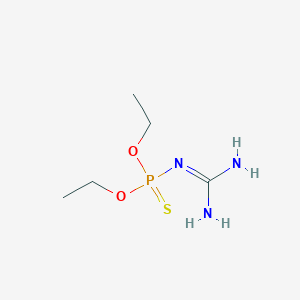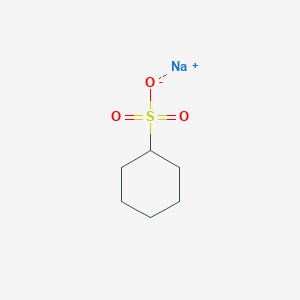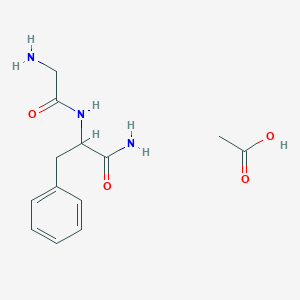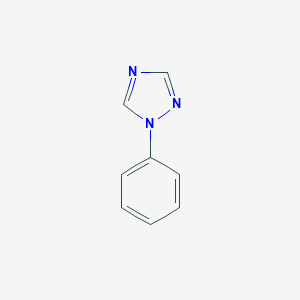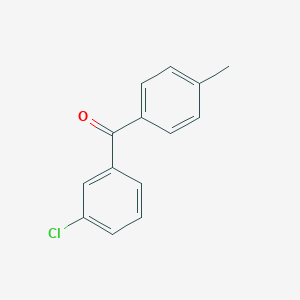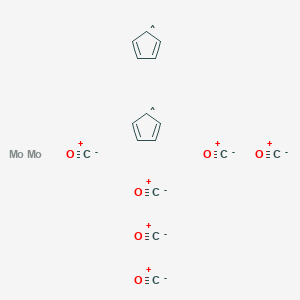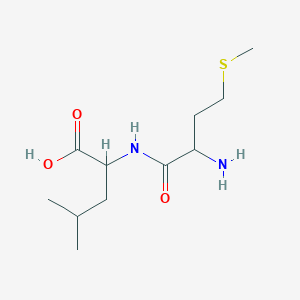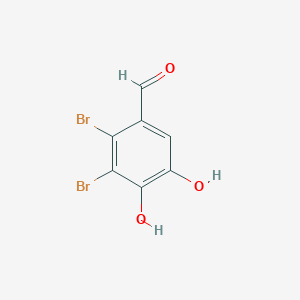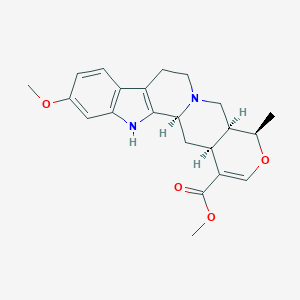
Raunitidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raunitidine is a histamine-2 receptor antagonist that is commonly used to treat gastrointestinal disorders such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. It is a potent inhibitor of gastric acid secretion and has been found to be effective in reducing the symptoms associated with these conditions.
Wissenschaftliche Forschungsanwendungen
Raunitidine has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating peptic ulcers, Raunitidine, and Zollinger-Ellison syndrome. In addition, raunitidine has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Wirkmechanismus
Raunitidine works by blocking the histamine-2 receptors in the stomach, which reduces the amount of acid produced. This results in a decrease in the symptoms associated with gastrointestinal disorders such as heartburn, indigestion, and stomach pain.
Biochemische Und Physiologische Effekte
Raunitidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, raunitidine has been found to increase the levels of antioxidants such as superoxide dismutase and glutathione peroxidase.
Vorteile Und Einschränkungen Für Laborexperimente
Raunitidine has a number of advantages for use in lab experiments. It is a potent inhibitor of gastric acid secretion, which makes it useful for studying the effects of acid on the stomach. In addition, raunitidine is relatively inexpensive and widely available. However, there are some limitations to using raunitidine in lab experiments. It can have variable effects on different animal species, which can make it difficult to compare results between studies. In addition, raunitidine can have off-target effects on other histamine receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on raunitidine. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Raunitidine has been found to have anti-inflammatory effects, which makes it a promising candidate for the treatment of IBD. In addition, raunitidine has been studied for its potential use in the prevention of gastric cancer. It has been found to have anti-tumor effects in animal models, which suggests that it may have potential as a chemopreventive agent. Finally, raunitidine has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective effects in animal models, which suggests that it may have potential as a therapeutic agent for this condition.
Conclusion:
Raunitidine is a histamine-2 receptor antagonist that has a number of potential therapeutic applications. It is a potent inhibitor of gastric acid secretion and has been found to be effective in treating gastrointestinal disorders such as peptic ulcers, Raunitidine, and Zollinger-Ellison syndrome. In addition, raunitidine has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. While there are some limitations to using raunitidine in lab experiments, it remains a promising candidate for further research in a number of areas, including the treatment of IBD, the prevention of gastric cancer, and the treatment of Alzheimer's disease.
Synthesemethoden
Raunitidine is synthesized by the condensation of 2-cyano-3-methylthiophene with 4-aminobenzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of raunitidine as a white crystalline powder.
Eigenschaften
CAS-Nummer |
14883-83-1 |
|---|---|
Produktname |
Raunitidine |
Molekularformel |
C22H26N2O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
methyl (1S,15S,16R,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16+,17+,20+/m1/s1 |
InChI-Schlüssel |
KXEMQEGRZWUKJS-OVXHWVBHSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Kanonische SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Synonyme |
Raunitidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
